![molecular formula C8H6BrClO2 B3040439 2-(3-Bromo-5-chlorophenyl)acetic acid CAS No. 202001-01-2](/img/structure/B3040439.png)
2-(3-Bromo-5-chlorophenyl)acetic acid
Overview
Description
“2-(3-Bromo-5-chlorophenyl)acetic acid” is a chemical compound with the CAS Number: 202001-01-2 . It has a molecular weight of 249.49 . The IUPAC name for this compound is (3-bromo-5-chlorophenyl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(3-Bromo-5-chlorophenyl)acetic acid” is 1S/C8H6BrClO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) . This indicates the presence of bromine, chlorine, and acetic acid functional groups in the molecule.
Physical And Chemical Properties Analysis
“2-(3-Bromo-5-chlorophenyl)acetic acid” is a powder at room temperature . It has a melting point of 120-122°C . The compound is stable under normal conditions and should be stored in a dry environment .
Scientific Research Applications
Materials Science and Polymer Chemistry
- Cellulosic Derivatives : 2-(3-Bromo-5-chlorophenyl)acetic acid has been used in the synthesis of phenylacetoxy cellulosics and their halogenated derivatives . These derivatives find applications in coatings, adhesives, and controlled-release systems.
Catalysis and Organic Transformations
- Protodeboronation Reactions : Researchers have employed similar compounds in catalytic protodeboronation reactions . Investigating its reactivity with boronic esters could lead to novel transformations.
Indole Derivatives and Drug Development
- Indole Scaffold : The indole nucleus plays a crucial role in many synthetic drug molecules. Researchers explore derivatives containing this scaffold for various therapeutic targets .
- Total Synthesis : The compound’s bromo-chloro substitution pattern could be leveraged in the total synthesis of natural products like vincadifformine and aspidospermidine .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that 2-(3-Bromo-5-chlorophenyl)acetic acid may also interact with various biological targets.
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(3-Bromo-5-chlorophenyl)acetic acid may also influence multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with similar compounds, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets .
properties
IUPAC Name |
2-(3-bromo-5-chlorophenyl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKHJMMYGGQPKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-chlorophenyl)acetic acid | |
CAS RN |
202001-01-2 | |
Record name | 2-(3-bromo-5-chlorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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